![molecular formula C14H17NO2 B3339532 (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid CAS No. 1049980-72-4](/img/structure/B3339532.png)
(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid
Overview
Description
“(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” is likely a derivative of pyrrolidine carboxylic acid, which is a type of non-proteinogenic amino acid . Non-proteinogenic amino acids are those not naturally encoded or found in the genetic code of any organism. They often play critical roles in the structure and function of proteins and enzymes .
Synthesis Analysis
While specific synthesis methods for “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” are not available, similar compounds have been synthesized using various methods. For instance, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[^18F]fluorobutanoic acid, was synthesized with a total synthesis time of 120 minutes .Molecular Structure Analysis
The molecular structure of “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” would likely be similar to that of other pyrrolidine carboxylic acids. For example, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid has a molecular formula of C5H8FNO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid” would depend on its specific structure. For instance, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11/h1-7,12-13,15H,8-10H2,(H,16,17)/b7-4+/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXBFHPUNCEDK-GPEUJJIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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